(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
The compound “(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate” is a synthetic organic molecule that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with various functional groups that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate” can be achieved through multi-step organic synthesis. The general synthetic route may involve:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted phenol and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromen core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation using a suitable alkyl halide in the presence of a base.
Formation of the Ester Linkage: The ester linkage can be formed through esterification of the chromen derivative with the appropriate carboxylic acid or its derivative.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced through a sulfonylation reaction using a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate” can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted chromen derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, chromen derivatives are known for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may be studied for its potential effects on various biological pathways.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. Chromen derivatives have been explored for their potential as drug candidates for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate” would depend on its specific biological target. Generally, chromen derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of the sulfonylamino group may enhance its binding affinity to certain proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-2-oxo-4-methylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
- (6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-chlorophenyl)sulfonylamino]pentanoate
- (6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)amino]pentanoate
Uniqueness
The uniqueness of “(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the sulfonylamino group, in particular, may enhance its biological activity and binding affinity to certain molecular targets.
Properties
Molecular Formula |
C25H28ClNO6S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C25H28ClNO6S/c1-5-7-17-12-23(28)32-21-14-22(20(26)13-19(17)21)33-25(29)24(16(4)6-2)27-34(30,31)18-10-8-15(3)9-11-18/h8-14,16,24,27H,5-7H2,1-4H3/t16-,24+/m1/s1 |
InChI Key |
HRNYPKNAFAGGCX-GYCJOSAFSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H]([C@H](C)CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C(C)CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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